molecular formula C7H8OS B12321074 4,6-Dimethylpyran-2-thione

4,6-Dimethylpyran-2-thione

Cat. No.: B12321074
M. Wt: 140.20 g/mol
InChI Key: UVEBORRSBMVTQQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-thione,4,6-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2H-pyran-2-one with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene at elevated temperatures to facilitate the formation of the thione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-thione,4,6-dimethyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), acids (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

2H-Pyran-2-thione,4,6-dimethyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-thione,4,6-dimethyl-(9CI) involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one,4,6-dimethyl-: This compound is similar in structure but lacks the thione group, making it less reactive in certain chemical reactions.

    2H-Pyran-2-thione,4,6-dimethyl-: Another isomer with different substitution patterns, affecting its chemical properties and reactivity.

Uniqueness

2H-Pyran-2-thione,4,6-dimethyl-(9CI) is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

4,6-dimethylpyran-2-thione

InChI

InChI=1S/C7H8OS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3

InChI Key

UVEBORRSBMVTQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)OC(=C1)C

Origin of Product

United States

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